REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:8])[n:6][cH:7]1.[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13].[O:14]=[C:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[c:2]1([C:15]2([OH:14])[CH2:16][CH2:17][CH2:18][CH2:19]2)[cH:3][cH:4][c:5]([Cl:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC1
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Name
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Type
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product
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Smiles
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OC1(c2ccc(Cl)nc2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |